4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Description
Historical Context and Evolution of Tetrahydroisoquinoline Chemistry
The chemistry of tetrahydroisoquinolines has a rich history, evolving from foundational synthetic methods to modern, highly sophisticated strategies. The THIQ nucleus has been a subject of interest for over four decades, beginning with the isolation of antitumor antibiotics like Naphthyridinomycin. nih.govrsc.org
The foundational methods for constructing the tetrahydroisoquinoline core include the Pictet-Spengler and Bischler-Napieralski reactions. rsc.orgrsc.org
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. rsc.org The mechanism proceeds through an initial condensation to form an iminium intermediate, which then undergoes an acid-activated cyclization to yield the 1-substituted THIQ product. rsc.org This method has been adapted for both racemic and asymmetric synthesis of THIQ derivatives. rsc.org
Bischler-Napieralski Reaction: This is another cornerstone strategy for synthesizing isoquinoline (B145761) derivatives. rsc.orgnih.gov It involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456). rsc.org This intermediate is then reduced to the corresponding tetrahydroisoquinoline using agents like sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.org
Over the past few decades, synthetic strategies have evolved significantly, moving beyond these traditional methods to include more modern and efficient approaches. nih.govacs.org Recent advancements have harnessed novel chemical methods such as enyne metathesis, [2+2+2] cycloadditions, and the Diels-Alder reaction to generate diverse THIQ derivatives. rsc.org Researchers have also developed intramolecular hydroamination reactions and various catalytic systems to provide alternative and efficient routes to the THIQ scaffold. rsc.orgorganic-chemistry.org These modern techniques often provide highly efficient pathways to complex THIQ alkaloids, including those with specific substitutions like the 4-methoxy group. lookchem.comnih.govacs.org
Significance of the 1,2,3,4-Tetrahydroisoquinoline (B50084) Core in Natural Products and Synthetic Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif that is widely distributed in nature, particularly within the vast family of isoquinoline alkaloids. nih.govrsc.orgacs.org This scaffold is a key building block in the structure of many natural products and bioactive compounds, contributing to their diverse pharmacological properties. researchgate.netnih.gov
In Natural Products: The THIQ framework constitutes the core of one of the largest families of alkaloids, which exhibit a wide range of structural diversity and biological activity. nih.govacs.orgacs.org These range from simple THIQs like salsolidine (B1215851) to highly complex tris-THIQ alkaloids such as the ecteinascidins, which have potent antitumor properties. nih.govacs.org The biosynthesis of these simple THIQs in nature generally occurs from the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. acs.org The Erythrina alkaloids, for example, are proposed to be biosynthesized from the THIQ precursor norreticuline. acs.org The presence of the THIQ skeleton in these natural compounds has made them a prime target for total synthesis efforts. nih.govacs.org
In Synthetic Chemistry: Due to its prevalence in biologically active molecules, the THIQ scaffold is considered a "privileged scaffold" in medicinal and synthetic chemistry. nih.govtandfonline.com Its structural and reactive properties make it an ideal starting point for the design and development of novel therapeutic agents. nih.govtandfonline.com Synthetic chemists have explored the THIQ core extensively to create analogues with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.orgnih.gov The synthetic accessibility and the ease with which the core scaffold can be modified make it highly suitable for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity and selectivity of drug candidates. nih.govtandfonline.com For instance, the THIQ ring is a key component in several clinically used drugs and is a vital scaffold for designing new anticancer agents that can inhibit various cancer molecular targets. nih.govtandfonline.comeurekaselect.com
Specific Research Focus on 4-Methoxy-1,2,3,4-tetrahydroisoquinoline and its Derivatives
Research has specifically targeted 4-oxygenated 1,2,3,4-tetrahydroisoquinolines, including the 4-methoxy derivative, due to their unique reactivity and potential as synthetic intermediates. lookchem.com The presence of a methoxy (B1213986) group at the C4 position influences the molecule's chemical behavior and provides a handle for further structural modifications.
One study highlighted the unusual reactivity of an N-benzoyl-4,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline. lookchem.com It was observed that crystallization of this compound from ethanol (B145695) resulted in the nucleophilic substitution of the 4-methoxy group with an ethoxy group, affording the 4-ethoxy derivative. lookchem.com This reactivity was noted as unusual compared to a 7-methoxy analogue, which was not similarly reactive, suggesting that the substitution pattern significantly impacts the molecule's properties. lookchem.com
Synthetic efforts have been directed towards creating various derivatives of the methoxy-substituted THIQ core. For example, a diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com In another study, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives were synthesized and evaluated for their affinity for sigma-2 receptors, with some analogues showing high affinity and selectivity, as well as moderate anticancer activity. researchgate.net
A synthetic alkaloid, MHTP [2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol], which features a methoxy-substituted THIQ core, has been shown to possess anti-inflammatory activity in experimental models. nih.gov The synthesis of various substituted tetrahydroisoquinoline derivatives often starts from methoxy-substituted phenylethylamines, which are then subjected to cyclization and further modifications to yield the target compounds. researchgate.net
The following table presents examples of synthesized tetrahydroisoquinoline derivatives with methoxy substitutions, highlighting the variety of structures that have been explored in chemical research.
| Compound Name | Structure | Key Synthetic Method | Research Focus |
| (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | A THIQ core with two methoxy groups on the aromatic ring and a carboxylic acid at C1. | Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com | Diastereoselective synthesis. mdpi.com |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | A THIQ core with dimethoxy substitution, linked to various aromatic fragments. | Multi-step synthesis from substituted benzoic acids. researchgate.net | Sigma-2 receptor ligands with anticancer potential. researchgate.net |
| MHTP (2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol) | A complex THIQ derivative with multiple methoxy substitutions. | Not specified in abstract. | Anti-inflammatory activity. nih.gov |
| N-Benzoyl-4,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline | A THIQ core with three methoxy groups and an N-benzoyl group. | Reaction of N-benzoyl-2-(3',4'-dimethoxyphenyl)-2-methoxyethylamine with chloromethyl methyl ether. lookchem.com | Study of chemical reactivity and nucleophilic substitution. lookchem.com |
Overview of Key Research Areas and Challenges for the Compound
The research surrounding this compound and its related structures spans several key areas, primarily driven by their potential applications in medicinal chemistry. However, the synthesis and application of these compounds are not without significant challenges.
Key Research Areas:
Medicinal Chemistry and Drug Discovery: The THIQ scaffold is a cornerstone in the development of new therapeutic agents. nih.govnih.gov Derivatives of methoxy-substituted THIQs are actively investigated as anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govresearchgate.net For example, THIQ derivatives have been explored for their potential to inhibit tumor growth and are considered promising scaffolds for anticancer drug design. nih.govtandfonline.comeurekaselect.com The anti-inflammatory properties of compounds like MHTP also highlight a significant area of research. nih.gov Furthermore, THIQ derivatives are being studied as modulators of ABC transporters to reverse multidrug resistance (MDR) in cancer chemotherapy. nih.gov
Natural Product Synthesis: The THIQ core is central to a vast number of natural alkaloids with potent biological activities. acs.orgacs.org A major research area involves the total synthesis of these complex natural products, where substituted THIQs like the 4-methoxy variant can serve as crucial intermediates. nih.govacs.org
Development of Synthetic Methodologies: Continuous effort is dedicated to creating new and more efficient synthetic routes to access the THIQ core. rsc.orgrsc.org Research focuses on developing stereoselective and regioselective methods to introduce substituents, like the 4-methoxy group, with high control, which is critical for producing specific, biologically active isomers. nih.govmdpi.com
Challenges:
Stereoselectivity: A primary challenge in the synthesis of substituted THIQs is controlling the stereochemistry. Many biological targets require a specific enantiomer or diastereomer for optimal activity. Developing highly stereoselective synthetic methods, such as asymmetric Pictet-Spengler reactions or those using chiral auxiliaries, is an ongoing challenge. nih.govnih.gov
Selectivity and Side Effects: While the THIQ scaffold is privileged, achieving selectivity for a specific biological target remains a hurdle. nih.govtandfonline.com Lack of selectivity can lead to off-target effects. Detailed structure-activity relationship (SAR) studies are essential to improve the selectivity of THIQ-based drug candidates. nih.govtandfonline.com
Synthetic Accessibility: While classical methods for THIQ synthesis are well-established, the synthesis of complex, multi-substituted derivatives can be lengthy and inefficient. nih.govrsc.org Developing concise and high-yielding synthetic routes to complex molecules like this compound and its derivatives is a continuous challenge for synthetic chemists. nih.govrsc.org
Functionalization: The direct and selective functionalization of the THIQ core at specific positions, such as C4, without pre-installed functional groups is a significant synthetic challenge. chemrxiv.org Developing methods for direct C-H activation or selective deprotonation at the 4-position is an active area of research to streamline the synthesis of derivatives. chemrxiv.org
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYPJVUNDSCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methoxy 1,2,3,4 Tetrahydroisoquinoline and Analogues
De Novo Synthetic Routes to the 1,2,3,4-Tetrahydroisoquinoline (B50084) Core
The construction of the fundamental 1,2,3,4-tetrahydroisoquinoline ring system can be achieved through several powerful and versatile synthetic strategies. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring.
Pictet-Spengler Cyclization Approaches and Variants for Methoxy-Substituted Scaffolds
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. thermofisher.comorganicreactions.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. mdpi.comorganicreactions.org For the synthesis of methoxy-substituted THIQs, the presence of electron-donating groups on the aromatic ring facilitates the electrophilic aromatic substitution. researchgate.net
Recent advancements have focused on expanding the scope and improving the efficiency of this reaction. For instance, the use of superacids has enabled the cyclization of less activated substrates. researchgate.net Furthermore, N-acyl-Pictet-Spengler reactions, using ω-methoxystyrenes as alternatives to arylacetaldehydes, have been systematically investigated for the synthesis of 1-benzyltetrahydroisoquinolines. beilstein-journals.org In these reactions, an ethoxycarbonyl group can serve both as an activating group for the arylethylamine and as a protecting group for phenolic residues. beilstein-journals.org Chemoenzymatic one-pot processes combining a laccase/TEMPO system for alcohol oxidation with a phosphate (B84403) salt-mediated Pictet-Spengler reaction have also been developed, offering a milder and more sustainable approach. mdpi.com
| Pictet-Spengler Reaction Variants | Key Features | Substrates | Catalyst/Conditions |
| Classical Pictet-Spengler | Acid-catalyzed cyclization | β-arylethylamines, aldehydes/ketones | Protic or Lewis acids |
| Superacid-Catalyzed | Enables cyclization of less activated systems | Imines of 2-phenethylamine | Superacids |
| N-Acyl-Pictet-Spengler | Uses ω-methoxystyrenes, dual-purpose activating/protecting group | N-ethoxycarbonyl phenethylamines, ω-methoxystyrenes | Trifluoroacetic acid |
| Chemoenzymatic Cascade | One-pot, mild conditions | Benzylic alcohols, m-tyramine | Laccase/TEMPO, phosphate salt |
Bischler-Napieralski Cyclization and Subsequent Reduction Strategies
The Bischler-Napieralski reaction provides a powerful route to 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines. organic-chemistry.orgresearchgate.net This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org The reaction typically requires an electron-rich aromatic ring for successful cyclization. organic-chemistry.org
The mechanism is believed to proceed through a nitrilium ion intermediate. organic-chemistry.org Following the cyclization, the resulting dihydroisoquinoline is reduced to the tetrahydroisoquinoline. This reduction can be achieved using various methods, including catalytic hydrogenation or hydride-reducing agents. researchgate.netrsc.org The Bischler-Napieralski reaction has been a key step in the synthesis of numerous isoquinoline (B145761) alkaloids. researchgate.net
| Reaction Stage | Description | Reagents |
| Amide Formation | Synthesis of the β-arylethylamide precursor | β-arylethylamine, acyl chloride/anhydride |
| Cyclization (Bischler-Napieralski) | Intramolecular cyclization to form a 3,4-dihydroisoquinoline (B110456) | POCl₃, P₂O₅ |
| Reduction | Reduction of the imine bond to yield the tetrahydroisoquinoline | NaBH₄, LiAlH₄, Catalytic Hydrogenation |
Pomeranz-Fritsch-Bobbitt Reaction for 4-Methoxy-Tetrahydroisoquinolines
The Pomeranz-Fritsch reaction and its modification by Bobbitt offer another pathway to isoquinolines and tetrahydroisoquinolines. thermofisher.com The Bobbitt modification, specifically, is used to generate tetrahydroisoquinolines. thermofisher.comnih.gov This method involves the condensation of a benzylamine (B48309) with an aminoacetal, followed by reduction and acid-catalyzed cyclization. thermofisher.com
This reaction has been successfully applied to the synthesis of 4-hydroxy- and 4-methoxy-tetrahydroisoquinolines. nih.govresearchgate.net The regiochemical outcome of the cyclization can be controlled by the reaction conditions. For instance, the use of perchloric acid (HClO₄) has been shown to be effective for the cyclization of non-activated aromatic systems. nih.govresearchgate.net Furthermore, the concentration of the reaction can influence the formation of either the 4-hydroxy or the 4-methoxy product. nih.govresearchgate.net A combination of the Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization has been utilized for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. researchgate.netnih.gov
Multi-Component Reactions (MCRs) for Diversified Tetrahydroisoquinoline Derivatives
Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. rsc.org Several MCRs have been developed for the construction of diverse tetrahydroisoquinoline derivatives. These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. rsc.org
For example, a three-component reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) has been used to synthesize 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields. rsc.org Another MCR involves the reaction of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene (B11656) to afford N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives. rsc.org Isocyanide-based MCRs have also been employed for the convenient synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. tandfonline.com
Novel Cascade and Cycloaddition Reactions
Modern synthetic chemistry has seen the development of novel cascade and cycloaddition reactions for the construction of the tetrahydroisoquinoline core. Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. researchgate.netnih.govchemrxiv.org
One such cascade process involves the successive formation of two iminium intermediates, resulting in the formation of three new bonds and providing access to complex C-3-functionalized tetrahydroisoquinolines. researchgate.netchemrxiv.org [2+2+2] cycloaddition reactions, catalyzed by Wilkinson's catalyst or CpCo(CO)₂, have been utilized to prepare tetrahydroisoquinoline-3-carboxylic acid derivatives. nih.govsigmaaldrich.com Additionally, [3+2] 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines with various dipolarophiles offer an efficient route to construct diverse and complex chiral tetrahydroisoquinoline compounds. nih.gov Palladium-catalyzed formal (4+2) cycloadditions involving the activation of C(sp³)–H bonds have also been reported for the synthesis of tetrahydroquinoline skeletons. acs.org
Enantioselective Synthesis of Chiral 4-Methoxy-1,2,3,4-tetrahydroisoquinoline and Derivatives
The development of enantioselective methods to synthesize chiral tetrahydroisoquinolines is of paramount importance due to the stereospecific nature of their biological activities. rsc.orgarmchemfront.com Several strategies have been successfully employed to introduce chirality into the tetrahydroisoquinoline framework.
One common approach is the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate, often generated via the Bischler-Napieralski reaction. researchgate.netrsc.org This can be achieved through:
Catalytic hydrogenation using chiral transition-metal catalysts. researchgate.netmdpi.com
Transfer hydrogenation with chiral catalysts and a hydrogen source like formic acid or isopropanol. mdpi.com
Reduction with chiral hydride reagents. researchgate.netrsc.org
Asymmetric Pictet-Spengler reactions have also been developed, often employing chiral Brønsted acids or chiral auxiliaries. rsc.org For example, the use of chiral catalysts like (R)-TRIP has enabled the enantioselective synthesis of 1-substituted THIQs. rsc.org
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydroisoquinolines. Proline-catalyzed cascade reactions between dihydroisoquinolines and α,β-unsaturated enones have been shown to produce stereochemically complex benzoquinolizidine building blocks with good yields and enantioselectivities. armchemfront.com Furthermore, chiral primary amine catalysts have been used in enantioselective [3+2] 1,3-dipolar cycloadditions to afford tetrahydroisoquinoline derivatives with high enantioselectivities. nih.gov
| Enantioselective Strategy | Catalyst/Reagent | Key Transformation | Typical Enantioselectivity |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Reduction of 3,4-dihydroisoquinolines | Good to excellent ee |
| Asymmetric Transfer Hydrogenation | Chiral Ru-complexes, Organocatalysts | Reduction of 3,4-dihydroisoquinolines | Good to excellent ee |
| Asymmetric Pictet-Spengler | Chiral Brønsted acids (e.g., (R)-TRIP) | Cyclization of β-arylethylamines | Good to excellent ee |
| Organocatalytic Cascade Reaction | (L)-Proline | Reaction of dihydroisoquinolines with enones | Good yields and enantioselectivities |
| Enantioselective [3+2] Cycloaddition | Chiral primary amines | Reaction of C,N-cyclic azomethine imines | Up to >95% ee |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliary-mediated synthesis is a classical yet reliable strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org
For the synthesis of chiral 1-substituted THIQs, Ellman's chiral auxiliary, (R)- or (S)-tert-butylsulfinamide, has been successfully employed. researchgate.net The synthesis involves the condensation of the chiral sulfinamide with a β-arylethylamine to form a sulfinamide, followed by a haloamide cyclization to construct the THIQ ring. The stereochemistry of the final product is directed by the chiral auxiliary. researchgate.net
Other auxiliaries, such as chiral oxazolidinones and camphorsultams, are also widely used in asymmetric synthesis and can be applied to the construction of THIQ analogues. wikipedia.org For example, camphorsultam has been used as a chiral auxiliary in stereoselective Michael additions, a reaction type that can be adapted for the synthesis of functionalized THIQ precursors. wikipedia.org The auxiliary induces facial selectivity during the key bond-forming step, leading to a high diastereomeric excess.
Resolution Techniques for Racemic this compound and Analogues
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. slideshare.net Classical chemical resolution is a common method that involves reacting the racemic base, such as a THIQ, with an enantiomerically pure chiral acid, known as a resolving agent. spcmc.ac.in
This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. spcmc.ac.in This difference allows them to be separated by methods like fractional crystallization. spcmc.ac.in Once the diastereomeric salts are separated, the chiral resolving agent is removed by treatment with an acid or base, yielding the individual, enantiomerically pure THIQs.
Commonly used resolving agents for racemic bases include chiral acids like (+)-tartaric acid, (+)-camphor-10-sulfonic acid, and (-)-mandelic acid. spcmc.ac.in For the resolution of tetrahydropapaverine, a THIQ analogue, N-acetyl-L-leucine has been used effectively to first isolate the S-enantiomer, allowing the R-enantiomer to be recovered from the mother liquor. google.com A novel approach involves using two different resolving agents sequentially to improve yield and optical purity. For example, one enantiomer is precipitated with N-acetyl-L-leucine, and after its removal, the other enantiomer is isolated from the remaining mixture using N-acetyl-D-leucine. google.com
Table 4: Chiral Resolving Agents for THIQ Racemates
| Racemic Compound Type | Resolving Agent | Method | Reference |
|---|---|---|---|
| Racemic Acids | (-)-Brucine, (+)-Cinchonine | Diastereomeric salt formation | spcmc.ac.in |
| Racemic Bases | (+)-Tartaric acid, (+)-Camphor-10-sulfonic acid | Diastereomeric salt formation | spcmc.ac.in |
| Tetrahydropapaverine (THIQ analogue) | N-Acetyl-L-leucine | Fractional crystallization of diastereomeric salt | google.com |
| Amines | d-Tartaric acid | Pairwise crystallization-circulating extraction | nih.gov |
Strategic Functionalization and Derivatization of this compound
Beyond the synthesis of the core structure, the strategic functionalization of the THIQ scaffold is essential for creating diverse analogues and for the total synthesis of complex natural products. researchgate.net Key targets for functionalization are the C1 and N2 positions.
A novel protocol for the orthogonal functionalization of both the C(sp³)–H bond at the C1 position and the N–H bond has been developed using the Ugi four-component reaction. researchgate.net This method allows for selective N-H functionalization when the reaction is performed in acetonitrile (B52724) at room temperature. However, by changing the solvent to toluene (B28343) and increasing the temperature to 80 °C, a redox-neutral C1–H bond functionalization is achieved. This switchable reactivity provides a powerful tool for creating a library of structurally diverse THIQs. researchgate.net
Another efficient method for C1 functionalization is the direct oxidative C(sp³)–H functionalization of N-acyl/sulfonyl protected THIQs. frontiersin.org This metal-free process uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant to generate a reactive N-acyliminium ion intermediate in situ. This intermediate is then trapped by a wide range of electron-rich nucleophiles, allowing for the introduction of various substituents at the C1 position under mild conditions. frontiersin.org This strategy has been applied to the concise total synthesis of (±)-benzo[a]quinolizidine. frontiersin.org
Post-Cyclization Functionalization for Diverse 4-Methoxy-Tetrahydroisoquinoline Analogues
Post-cyclization functionalization is a powerful strategy that allows for the diversification of a common tetrahydroisoquinoline core, avoiding the need for lengthy de novo syntheses for each new analogue. A predominant approach involves the functionalization at the C1 position, which is activated by the adjacent nitrogen atom.
A highly effective metal-free method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize an N-acyl or N-sulfonyl protected THIQ. nih.govfrontiersin.org This process generates a reactive and stable N-acyliminium ion intermediate, which can then be trapped by a wide variety of electron-rich nucleophiles. nih.govfrontiersin.org This allows for the introduction of diverse substituents at the C1 position under mild conditions. nih.gov
Alternatively, metal-catalyzed cross-dehydrogenative coupling (CDC) reactions offer another robust route. Simple iron or copper catalysts can facilitate the coupling of both N-protected and unprotected THIQs with various pronucleophiles, including indoles, pyrroles, and electron-rich arenes. nih.gov A magnetically recoverable copper nanocatalyst has also been developed for the oxidative α-functionalization of N-aryl THIQs, highlighting a move towards more sustainable and practical methods. acs.org This catalyst is effective for reactions like the aza-Henry reaction, coupling the THIQ core with nitromethane. acs.org
Table 1: Selected Methods for Post-Cyclization C1-Functionalization of THIQ Derivatives
| Method | Catalyst/Reagent | Protecting Group (on N) | Nucleophile/Substrate | Introduced Substituent | Ref. |
|---|---|---|---|---|---|
| Oxidative C-H Functionalization | DDQ (metal-free) | Acyl, Sulfonyl, Cbz | Allyltributylstannane | Allyl | frontiersin.org |
| Cross-Dehydrogenative Coupling | Iron(III) Nitrate | Boc | Indole (B1671886) | 3-Indolyl | nih.gov |
| Cross-Dehydrogenative Coupling | Copper(I) Bromide | Boc | 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxyphenyl | nih.gov |
| Aza-Henry Reaction | CuNPs/MagSilica | Aryl | Nitromethane | Nitromethyl | acs.org |
| Aerobic C-H Functionalization | Iodine/TBHP | Aryl | Indole, Phenols | Aryl | nih.gov |
Regioselective Introduction and Modification of Methoxy (B1213986) Groups
The substitution pattern of methoxy groups on the aromatic ring of the THIQ scaffold is crucial for the biological activity of many of its derivatives. nih.gov While many syntheses install these groups on the phenethylamine (B48288) precursor prior to cyclization, post-cyclization modification offers a valuable tool for late-stage diversification.
A key strategy for modifying the oxygenation pattern is the regioselective O-methylation of a corresponding hydroxyl-substituted THIQ. This transformation is a cornerstone of the biosynthesis of numerous THIQ alkaloids. For instance, in the biosynthesis of (S)-reticuline, a pivotal intermediate, the final step is the O-methylation of a hydroxyl group, a reaction catalyzed by specific methyltransferase enzymes. acs.org This biological precedent inspires synthetic approaches where a hydroxyl group on a pre-formed THIQ ring can be selectively converted to a methoxy group using appropriate methylating agents and protecting group strategies.
In chemical synthesis, achieving high regioselectivity can be challenging. However, studies on related heterocyclic systems and complex natural products demonstrate that subtle differences in the electronic and steric environment around hydroxyl groups can be exploited. For example, research into flavonoid biosynthesis has identified O-methyltransferases with stringent regioselectivity, capable of differentiating between hydroxyl groups at various positions on the aromatic ring. nih.gov Similar principles can be applied to the THIQ skeleton, where the choice of reagent, solvent, and reaction conditions can influence which hydroxyl group is methylated. Furthermore, existing methoxy groups can sometimes be cleaved (demethylated) selectively to reveal a hydroxyl group, which can then be re-functionalized. acs.org
N-Functionalization (e.g., Alkylation, Acylation)
Modification of the nitrogen atom at the N2 position is one of the most direct methods to create diverse analogues of 4-methoxy-THIQs. These reactions include alkylation and acylation, which can be used to install simple alkyl or acyl groups, complex side chains, or removable protecting groups.
N-Acylation is frequently employed to install protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). nih.gov These groups modulate the reactivity of the THIQ system and are often essential for subsequent C-H functionalization reactions at the C1 position. nih.govfrontiersin.org Acylation can also be used to introduce specific functionalities directly, for example, by reacting a THIQ with an activated acyl chloride. nih.gov
N-Alkylation introduces alkyl substituents onto the nitrogen atom. This can be achieved by reacting the secondary amine of the THIQ core with alkyl halides in the presence of a base. acs.orgnih.gov A one-pot tandem reduction of quinolines followed by reductive alkylation with aldehydes represents another efficient, step-economical approach to N-alkyl THIQs. researchgate.net This method, catalyzed by boronic acid, avoids the pre-formation and isolation of the THIQ intermediate. Enzymatic methods also exist, such as the stereospecific N-methylation of THIQ alkaloids like salsolidine (B1215851) by amine N-methyltransferase, showcasing high selectivity. nih.gov
Table 2: Examples of N-Functionalization Reactions on THIQ Scaffolds
| Reaction Type | Reagents | Substrate Example | Product Example | Ref. |
|---|---|---|---|---|
| N-Alkylation | 4-chloromethylbiphenyl, K₂CO₃, DMF | 6-methoxy-1,2,3,4-tetrahydroisoquinoline | 6-Methoxy-2-(4-phenylbenzyl)-1,2,3,4-tetrahydroisoquinoline | acs.org |
| N-Acylation | 3,4-dimethoxyphenylacetyl chloride, K₂CO₃ | 4,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline | N-acylated trimethoxy-THIQ | nih.gov |
| Reductive Alkylation | Aldehydes, Hantzsch ester, Boronic acid catalyst | Quinolines | N-Alkyl Tetrahydroquinolines | researchgate.net |
| N-Methylation (Enzymatic) | S-adenosylmethionine, Amine N-methyltransferase | Salsolidine | N-methylsalsolidine | nih.gov |
C-H Functionalization on the Isoquinoline Core and Side Chains
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the THIQ skeleton without the need for pre-installed functional groups. These methods can target both sp³-hybridized C-H bonds (typically at the C1 position) and sp²-hybridized C-H bonds on the aromatic ring.
Functionalization of the C1 position is well-established. As mentioned previously, oxidation to an iminium ion intermediate followed by nucleophilic attack is a common strategy. nih.govfrontiersin.orgnih.gov This can be achieved using stoichiometric oxidants like DDQ or through catalytic methods involving iron, copper, or iodine under aerobic conditions. nih.govfrontiersin.orgnih.gov Visible-light photoredox catalysis provides a metal-free alternative, enabling domino reactions such as an amine oxidation/vinylogous Mannich reaction sequence to form complex hybrids. researchgate.net
More challenging is the selective functionalization of other positions. Recently, a general and highly selective method for the functionalization of the C4 position of the THQ core was developed. chemrxiv.org This approach utilizes an undirected deprotonation with an organolithium base in the presence of phosphoramide (B1221513) ligands, followed by trapping the resulting anion with electrophiles. chemrxiv.org This strategy bypasses the typical directing effects and allows for direct alkylation at the C4 position. chemrxiv.org
Coupling Reactions for Aromatic and Aliphatic Substituent Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of aromatic and aliphatic substituents onto the THIQ framework. rsc.orgascensusspecialties.comyoutube.com
The Negishi cross-coupling reaction has been successfully applied to introduce aryl groups at the C4-position of the THQ scaffold. chemrxiv.org This involves the deprotonation at C4, transmetalation with a zinc salt, and subsequent palladium-catalyzed coupling with various aryl halides. chemrxiv.org This protocol tolerates a range of functional groups on the aryl halide, including electron-donating (methoxy, dimethylamino) and electron-withdrawing (fluoro, cyano) substituents. chemrxiv.org
Suzuki cross-coupling, which pairs organoboron compounds with halides, is another cornerstone of C-C bond formation. organic-chemistry.org Palladium catalysts with specialized phosphine (B1218219) ligands have been developed that show remarkable functional group tolerance, allowing for the coupling of aryl halides bearing methoxy, acetyl, and nitro groups with alkylboronic acids. organic-chemistry.org While many examples focus on general aryl systems, these conditions are applicable to the synthesis of substituted THIQ derivatives.
Other coupling strategies include the use of organozinc reagents in copper-catalyzed reactions and organostannanes in DDQ-mediated oxidative couplings to functionalize the C1 position. frontiersin.org These reactions demonstrate the versatility of modern coupling chemistry in building molecular complexity on the THIQ core. youtube.com
Table 3: Cross-Coupling Reactions for Functionalizing the THQ Core
| Coupling Reaction | Position Functionalized | Catalyst System | Coupling Partners | Ref. |
|---|---|---|---|---|
| Negishi Coupling | C4 | Organolithium/Phosphoramide, ZnCl₂·TMEDA, Pd(dba)₂/RuPhos | THQ anion + Aryl halides | chemrxiv.org |
| Suzuki Coupling | Aromatic Ring | [PdCl(C₃H₅)]₂/Tetraphosphine ligand | Aryl halides + Alkylboronic acids | organic-chemistry.org |
| Oxidative Coupling | C1 | DDQ (metal-free) | N-Cbz-THIQ + Allyltributylstannane | frontiersin.org |
| Pd-catalyzed Arylation | Aromatic Ring | Pd(OAc)₂/XPhos | THIQ + Aryl Halide | acs.orgnih.gov |
Industrial and Scalable Synthesis Considerations
A significant challenge in scaling up reactions is managing thermal effects. For instance, cryogenic lithiation reactions, while powerful, can be highly exothermic. In a large-scale batch synthesis of a key THIQ intermediate (185 kg), this exotherm posed a major safety and control issue, which was ultimately solved by moving to a continuous flow process. researchgate.net Chemoenzymatic one-pot processes also represent a scalable and green approach, often proceeding under mild, aqueous conditions and minimizing complex purification steps. nih.gov
Continuous Flow Synthesis Methods
Continuous flow chemistry is a transformative technology for addressing the challenges of scalable synthesis. nih.govuc.pt In a flow reactor, reagents are continuously pumped and mixed in small-diameter tubes, offering superior control over reaction parameters compared to traditional batch reactors. nih.gov
The key advantages of flow synthesis for preparing THIQ derivatives include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of heat, enabling the safe execution of highly exothermic reactions that are dangerous in large batches. researchgate.net The aforementioned cryogenic lithiation is a prime example where scalability was only achievable in flow. researchgate.net
Improved Safety: By minimizing the volume of hazardous reagents and unstable intermediates at any given time, flow chemistry significantly improves the safety profile of a process. This is critical when working with organolithiums or generating potentially explosive intermediates. uc.pt
Precise Reaction Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields, better selectivity, and more reproducible results. nih.gov This was demonstrated in a microreactor-mediated synthesis of THIQs where temperature was a crucial parameter. nih.gov
Telescoping Reactions: Flow systems are ideally suited for "telescoping" multiple synthetic steps, where the output from one reactor is fed directly into the next. uc.pt This avoids the need for intermediate isolation and purification, saving time, solvents, and resources, and has been used to prepare libraries of heterocyclic compounds. uc.pt
These attributes make continuous flow a powerful strategy for the industrial and scalable production of this compound and its structurally diverse analogues. researchgate.netnih.gov
Optimization of Reaction Efficiency and Yield
The efficient synthesis of this compound and its analogues is a critical aspect of their accessibility for further research and application. Optimization of synthetic routes focuses on maximizing product yield while maintaining cost-effectiveness and minimizing environmental impact. Key strategies involve the careful selection of catalysts, solvents, and reaction conditions for established synthetic methods such as the Pictet-Spengler and Bischler-Napieralski reactions, as well as the development of novel synthetic approaches.
Research into the synthesis of substituted tetrahydroisoquinolines has demonstrated that reaction conditions can be tailored to significantly improve yields. For instance, the Pictet-Spengler reaction, a cornerstone in tetrahydroisoquinoline synthesis, can be optimized through the use of specific catalysts and solvents. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. The choice of acid catalyst and solvent system is crucial for driving the reaction towards high completion and minimizing side products.
In one study, the Pictet-Spengler reaction of 3-hydroxy-4-methoxyphenethylamine with p-nitrobenzaldehyde was shown to produce the corresponding tetrahydroisoquinoline derivative in a high yield of 91% when conducted in refluxing 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which acted as both the solvent and catalyst. This highlights the potential of fluorinated alcohols to promote efficient cyclization.
Another approach to synthesizing a 4-methoxy substituted tetrahydroisoquinoline involved the reaction of N-benzoyl-2-(3',4'-dimethoxyphenyl)-2-methoxyethylamine with chloromethyl methyl ether. The choice of solvent was found to be critical in this transformation. While the reaction in glacial acetic acid gave an 85% yield for a related 6,7-dimethoxy analogue, the synthesis of the 4,6,7-trimethoxy derivative required optimization. The best results for the latter were achieved in dry tetrahydrofuran, although the yield was moderate at up to 30%. This variability underscores the substrate-dependent nature of reaction optimization.
The following tables present detailed research findings on the optimization of reaction efficiency and yield for the synthesis of this compound analogues.
Table 1: Optimization of the Pictet-Spengler Reaction for a 4-Methoxy-Substituted Tetrahydroisoquinoline Analogue
| Starting Material | Aldehyde | Solvent/Catalyst | Temperature | Time | Yield (%) | Reference |
| 3-Hydroxy-4-methoxyphenethylamine | p-Nitrobenzaldehyde | 1,1,1,3,3,3-Hexafluoro-2-propanol | Reflux | 24 h | 91 |
Table 2: Solvent Effect on the Yield of a 4,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline Derivative
| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Benzoyl-2-(3',4'-dimethoxyphenyl)-2-methoxyethylamine | Chloromethyl methyl ether | Tetrahydrofuran (dry) | 18°C | 5 days | up to 30 | |
| N-Benzoyl-2-(3',4'-dimethoxyphenyl)-2-methoxyethylamine | Chloromethyl methyl ether | Acetone | Not specified | Not specified | 60 (for 6,7-dimethoxy analogue) | |
| N-Benzoyl-2-(3',4'-dimethoxyphenyl)-2-methoxyethylamine | Chloromethyl methyl ether | Glacial Acetic Acid | 18°C | 18 hours | 85 (for 6,7-dimethoxy analogue) |
These findings demonstrate that significant improvements in reaction efficiency and yield can be achieved through systematic optimization of reaction parameters. The choice of solvent, catalyst, temperature, and reaction time all play a pivotal role in the successful synthesis of this compound and its analogues. Further research focusing on the development of more efficient and greener catalytic systems continues to be an area of active investigation.
Chemical Reactivity and Transformation of 4 Methoxy 1,2,3,4 Tetrahydroisoquinoline
Mechanistic Investigations of Key Reactions Involving the 4-Methoxy Group
The presence of the methoxy (B1213986) group at the 4-position significantly influences the reactivity of the tetrahydroisoquinoline core. Its electron-donating nature affects the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic substitution.
The nitrogen atom in the 1,2,3,4-tetrahydroisoquinoline (B50084) ring is a secondary amine and, therefore, acts as a nucleophile. It readily undergoes reactions such as alkylation and acylation.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. The reaction generally proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt, which is then deprotonated to yield the N-alkylated product. The reactivity of the nitrogen is influenced by the electron-donating nature of the methoxy group, which can increase the electron density on the nitrogen, making it a better nucleophile compared to an unsubstituted tetrahydroisoquinoline. However, over-alkylation to form quaternary ammonium salts can occur, especially with reactive alkyl halides like methyl iodide. The selective mono-alkylation of amines can be challenging due to the increased nucleophilicity of the product amine. masterorganicchemistry.com
N-Acylation: Acylation of the nitrogen atom is a common transformation, typically achieved using acyl chlorides or anhydrides. This reaction is a nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the N-acyl derivative and a leaving group. N-acylation is generally a high-yielding reaction and is often used to introduce a variety of functional groups or to protect the nitrogen during other synthetic transformations.
The methoxy group is a key functional handle for further molecular modifications.
Demethylation: The cleavage of the methyl ether to reveal a hydroxyl group is a common and important transformation. This can be achieved using various reagents, with the mechanism depending on the chosen conditions.
With Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that coordinates to the oxygen atom of the methoxy group. This coordination makes the methyl group susceptible to nucleophilic attack by a bromide ion, proceeding through an SN2-type mechanism to release methyl bromide and a borate ester, which is subsequently hydrolyzed to the phenol. chem-station.com
With Hydrobromic Acid (HBr): Concentrated HBr can also effect demethylation. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com
With Aluminum Chloride (AlCl₃): Similar to BBr₃, AlCl₃ acts as a Lewis acid to activate the ether for cleavage. chem-station.com
The choice of demethylating agent can be critical to avoid unwanted side reactions on other parts of the molecule.
Transalkylation: While less common than demethylation, transalkylation, the transfer of the methyl group to another nucleophile, can potentially occur under specific conditions, though it is not a primary reaction pathway for this compound.
The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). However, in the case of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline, the position of the methoxy group on the non-aromatic portion of the tetrahydroisoquinoline ring system means its electronic influence on the fused benzene (B151609) ring is primarily inductive. The nitrogen atom, being part of a fused heterocyclic system, also influences the aromatic ring's reactivity.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, will be directed by the combined electronic effects of the fused heterocyclic ring and any substituents present on the aromatic ring itself. The presence of electron-donating groups on the aromatic ring would favor cyclization reactions like the Bischler-Napieralski or Pictet-Spengler reactions to form the tetrahydroisoquinoline core. nih.gov The electron-donating nature of a methoxy group on the aromatic ring facilitates the intramolecular electrophilic aromatic substitution required for cyclization. nih.gov
Reactions involving the 4-position of the tetrahydroisoquinoline ring can have significant stereochemical outcomes, especially when a chiral center is created or when the starting material is enantiomerically pure.
The synthesis of substituted tetrahydroisoquinolines often involves stereoselective methods to control the configuration at newly formed chiral centers. For instance, diastereoselective syntheses of tetrahydroisoquinoline derivatives have been achieved through methods like the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, where the stereoselectivity is directed by a chiral auxiliary. nih.gov Enantioselective reductions of 1-substituted-3,4-dihydroisoquinolines are also a common strategy to introduce chirality at the C1 position. nih.gov
When reactions are performed on a chiral this compound, the stereochemistry at the 4-position can influence the stereochemical outcome of reactions at other positions through steric hindrance or by directing the approach of reagents. For example, in the diastereoselective synthesis of tetrahydroquinoline derivatives via a [4 + 2] annulation, the existing stereocenters direct the formation of new ones with high diastereoselectivity. frontiersin.org
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
This compound serves as a valuable scaffold for the development of new bioactive molecules. Derivatization at various positions is crucial for exploring SAR.
The 4-position is a key site for introducing structural diversity. Modifications at this position can significantly impact the biological activity of the resulting compounds.
Alkylation and Arylation: Direct deprotonation at the 4-position followed by reaction with an electrophile (alkylation) or a cross-coupling reaction (arylation) can introduce a wide range of substituents. Recent studies have shown the development of selective deprotonation-functionalization reactions at the 4-position of tetrahydroquinolines. chemrxiv.org
Modification of the Methoxy Group: As previously discussed, demethylation of the methoxy group to a hydroxyl group provides a new point for derivatization. The resulting hydroxyl group can be further functionalized, for example, by etherification or esterification, to explore the impact of different functionalities on biological activity. The conversion of the methoxy group to other alkoxy groups can also be explored to probe the effects of steric bulk and lipophilicity.
The following table summarizes some derivatization strategies at the 4-position and their potential impact on SAR studies.
| Position of Modification | Type of Modification | Potential Impact on SAR |
| 4-Position | Alkylation | Probes steric and lipophilic requirements. |
| 4-Position | Arylation | Introduces aromatic interactions with the biological target. |
| 4-Methoxy Group | Demethylation to Hydroxyl | Introduces a hydrogen bond donor/acceptor. |
| 4-Hydroxyl Group | Etherification/Esterification | Modulates lipophilicity and steric bulk. |
These modifications allow for a systematic exploration of the chemical space around the this compound scaffold, which is essential for optimizing biological activity and understanding the molecular basis of its action.
Substitutions on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group and the secondary amine. The substitution pattern is directed by these groups, which generally favor substitution at the positions ortho and para to them. However, steric hindrance and the specific reaction conditions can influence the regioselectivity of these reactions. To control the reactivity and prevent undesired side reactions, the secondary amine is often protected, for example, as an amide, prior to carrying out electrophilic substitution.
Common electrophilic aromatic substitution reactions that can be performed on the activated ring of N-protected this compound include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Nitration introduces a nitro group (-NO2) onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. The methoxy group is a strong ortho, para-director, and the likely positions for nitration would be at C-5 or C-7.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation is also directed by the existing substituents.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring. Friedel-Crafts acylation is typically performed with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org The electron-donating methoxy group facilitates this reaction. youtube.com Friedel-Crafts alkylation proceeds via a similar mechanism but can be prone to polysubstitution and carbocation rearrangements. masterorganicchemistry.comyoutube.com
Below is a table summarizing potential electrophilic aromatic substitution reactions on an N-acetyl protected this compound.
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-acetyl-5-nitro-4-methoxy-1,2,3,4-tetrahydroisoquinoline and/or N-acetyl-7-nitro-4-methoxy-1,2,3,4-tetrahydroisoquinoline |
| Bromination | Br₂, FeBr₃ or NBS | N-acetyl-5-bromo-4-methoxy-1,2,3,4-tetrahydroisoquinoline and/or N-acetyl-7-bromo-4-methoxy-1,2,3,4-tetrahydroisoquinoline |
| Acylation | RCOCl, AlCl₃ | N-acetyl-5-acyl-4-methoxy-1,2,3,4-tetrahydroisoquinoline and/or N-acetyl-7-acyl-4-methoxy-1,2,3,4-tetrahydroisoquinoline |
Introduction of Heterocyclic Moieties
The this compound scaffold can be elaborated by the annulation of additional heterocyclic rings, leading to a variety of fused polycyclic systems with diverse chemical and biological properties. These syntheses often utilize the reactivity of the nitrogen atom of the tetrahydroisoquinoline ring and a suitably functionalized precursor.
Synthesis of Pyrimido[4,5-c]isoquinolines: The fusion of a pyrimidine ring to the isoquinoline (B145761) core results in pyrimido[4,5-c]isoquinolines. citedrive.com These can be synthesized from appropriately substituted isoquinoline precursors. For instance, a 3-amino-4-cyanoisoquinoline derivative can be treated with formamide to construct the pyrimidine ring. researchgate.net Although starting directly from this compound requires additional steps to introduce the necessary functional groups, it serves as a viable starting point for accessing these complex heterocyclic systems. researchgate.netunar.ac.id
Synthesis of Triazolo[3,4-a]isoquinolines: The citedrive.comresearchgate.netnih.govtriazolo[3,4-a]isoquinoline ring system can be synthesized from 3,4-dihydroisoquinoline (B110456) derivatives, which are closely related to this compound. The reaction of a 3,4-dihydroisoquinoline with hydrazonoyl chlorides in the presence of a base like triethylamine leads to the formation of the triazolo-fused product. researchgate.netnih.govresearchgate.net For example, 6,7-dimethoxy-3,4-dihydroisoquinoline reacts with various hydrazonoyl chlorides to yield the corresponding 1-substituted-8,9-dimethoxy- citedrive.comresearchgate.netnih.govtriazolo[3,4-a]isoquinolines. clockss.org
Synthesis of Thiazolo[3,2-b]isoquinolinium Derivatives: The reaction of 3,4-dihydroisoquinolines with α-bromo ketones is a common method for the synthesis of thiazolo[3,2-b]isoquinolinium salts. This reaction involves the initial N-alkylation of the imine nitrogen by the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the fused thiazole ring.
The following table outlines some of the heterocyclic moieties that can be introduced onto the isoquinoline scaffold.
| Heterocyclic Moiety | Synthetic Approach | Starting Material (related to subject) |
| Pyrimidine | Annulation from a 3-amino-4-cyanoisoquinoline derivative | 3-Amino-4-cyano-isoquinoline |
| 1,2,4-Triazole | Reaction with hydrazonoyl chlorides | 3,4-Dihydroisoquinoline |
| Thiazole | Reaction with α-bromo ketones | 3,4-Dihydroisoquinoline |
Chemical Conversions to Related Isoquinoline and Alkaloid Scaffolds
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of naturally occurring and biologically active isoquinoline alkaloids, most notably the protoberberine and pavine classes of alkaloids.
Conversion to Protoberberine Alkaloids: The protoberberine skeleton is a tetracyclic ring system that is biosynthetically derived from benzylisoquinolines. nih.gov The Pictet-Spengler reaction is a key transformation in the synthesis of this class of alkaloids. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular cyclization. whiterose.ac.uk For instance, the reaction of a dopamine (B1211576) analogue with an appropriate aldehyde can be directed to form either the ortho or para cyclized product, which can then be further elaborated to protoberberine alkaloids like (S)-Caseamine and (S)-Clarkeanidine. nih.govacs.org The regioselectivity of the Pictet-Spengler reaction can be influenced by the choice of solvent and catalyst. nih.gov
Conversion to Pavine Alkaloids: Pavine alkaloids are characterized by a tetracyclic ring system containing a dibenzo[c,f]azocine core. The Bischler-Napieralski reaction is a cornerstone in the synthesis of these alkaloids. wikipedia.org This reaction involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. organic-chemistry.org This intermediate can then be N-alkylated and subjected to further transformations, including reduction and intramolecular cyclization, to construct the characteristic pavine skeleton.
The table below summarizes the key reactions and resulting alkaloid scaffolds derived from tetrahydroisoquinoline precursors.
| Target Alkaloid Scaffold | Key Reaction | Description |
| Protoberberine | Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde followed by acid-catalyzed intramolecular cyclization. |
| Pavine | Bischler-Napieralski Reaction | Intramolecular cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, followed by further transformations. |
Structure Activity Relationship Sar Studies of 4 Methoxy 1,2,3,4 Tetrahydroisoquinoline Derivatives
Identification of Pharmacophoric Elements within the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold possesses several key pharmacophoric elements that are fundamental to its biological activity. These elements form the basis for its ability to interact with a diverse range of biological targets.
The Aromatic Ring: The fused benzene (B151609) ring is a critical feature, providing a rigid anchor for the molecule. It primarily engages with biological receptors through van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The electronic nature of this ring can be modulated by substituents to fine-tune binding affinity. researchgate.net
The Basic Nitrogen Atom (N-2): The secondary amine in the THIQ ring is typically protonated at physiological pH. This positively charged nitrogen can act as a hydrogen bond donor and form crucial ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, in the active site of a target protein. researchgate.net The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor. researchgate.net
The Stereogenic Center(s): The THIQ core can contain one or more chiral centers, most commonly at the C-1 and C-4 positions. The specific three-dimensional arrangement of substituents at these centers is often critical for proper orientation within a binding pocket, leading to significant differences in potency and selectivity between stereoisomers.
The Saturated Heterocyclic Ring: This portion of the molecule provides a defined three-dimensional conformation. The puckered nature of this ring places substituents in specific axial or equatorial orientations, which can profoundly impact biological recognition and activity.
These elements collectively create a versatile scaffold that can be chemically modified at multiple positions to optimize its interaction with specific biological targets, leading to a wide spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities. nih.govnuph.edu.ua
Impact of the 4-Methoxy Substitution Pattern on Biological Activity
The substitution of a methoxy (B1213986) group at the C-4 position of the tetrahydroisoquinoline ring has a direct and significant impact on the molecule's electronic properties and steric profile, thereby influencing its biological activity.
The 4-methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring. This increased electron density can enhance π-π stacking interactions with receptor sites. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.
| Compound ID | N-Acyl Linker | Substitution at 4-Position of Phenyl Ring | Anti-Angiogenesis Activity (IC50, µM) |
|---|---|---|---|
| GM-3-121 | Carbonyl | Ethyl | 1.72 |
| GM-3-13 | Sulfonyl | Methoxy | 5.44 |
| GM-3-18 | Carbonyl | Chloro | High Activity (IC50 not specified) |
Influence of Substituents at Other Positions on the Aromatic Ring
The biological profile of 4-methoxy-THIQ derivatives is heavily modulated by the presence, nature, and position of other substituents on the aromatic ring (positions C-5, C-6, C-7, and C-8). These substituents can alter the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby refining its affinity and selectivity for specific targets.
Electron-donating groups, such as additional methoxy or hydroxyl groups, are common in naturally occurring and synthetic THIQ alkaloids and often enhance biological activity. nih.gov The presence of methoxy groups at the C-6 and C-7 positions, for example, is a hallmark of many pharmacologically active THIQs. nih.gov These groups are known to favor the key cyclization step in the Bischler-Napieralski synthesis of the THIQ core. nih.gov
At C-6 and C-7: In a series of quercetin-THIQ hybrids, derivatives containing a 6,7-dimethoxy-THIQ moiety were synthesized. The results suggested that these two methoxy groups are directly involved in the interaction with the Na+, K+-ATPase enzyme, contributing to its inhibition. mdpi.com
At C-7 and C-8: For inhibitors of phenylethanolamine N-methyltransferase (PNMT), the addition of chloro groups at the C-7 and C-8 positions of the THIQ scaffold resulted in a highly potent inhibitor. nih.gov
At C-5 and C-8: In a series of THIQ-based inhibitors of M. tuberculosis, large substituents such as a benzyl (B1604629) group at the C-5 position were well-tolerated, while an N-methylpiperazine was the preferred substituent at the C-8 position, indicating that different positions on the aromatic ring have distinct steric and electronic requirements for optimal activity. nih.gov
The following table summarizes the influence of various substitution patterns on the biological activity of THIQ derivatives.
| Substitution Pattern | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| 6,7-Dimethoxy | Na+, K+-ATPase Inhibition | Methoxy groups are involved in enzyme interaction and contribute to inhibition. | mdpi.com |
| 7,8-Dichloro | PNMT Inhibition | Strongly enhances inhibitory potency compared to the unsubstituted THIQ. | nih.gov |
| 4-Chloro (on N-acyl phenyl) | KRas Inhibition | Exhibited significant inhibition against colon cancer cell lines. | nih.gov |
| 5-Benzyl, 8-(N-methylpiperazine) | Anti-tuberculosis | Demonstrates tolerance for large groups at C-5 and specific requirements at C-8. | nih.gov |
Role of N-Substituents and their Spatial Orientation
The substituent attached to the nitrogen atom (N-2) of the tetrahydroisoquinoline ring plays a pivotal role in determining the pharmacological profile of the resulting derivative. Both the lipophilicity and the three-dimensional shape of the N-substituent have a profound effect on potency and selectivity. rsc.org This position is a common point for modification in drug design to optimize interactions with the target receptor and to improve pharmacokinetic properties.
Research on THIQ-based antimalarial agents revealed that the nature of the N-2 substituent was critical. While an iso-butyl group led to better potency, these compounds were found to be metabolically labile. To enhance stability while preserving activity, a 2,2,2-trifluoroethyl group was introduced as a metabolically stable isostere. rsc.org
In the development of inhibitors for M. tuberculosis, the N-substituent was also a key determinant of activity. Structure-activity relationships showed that the nature of the linker and the terminal group attached to the nitrogen were important for target binding. nih.gov For example, amide (-CONH-) linkers were found to be more effective than ketone (-CO-) or methylene-ketone (-COCH2-) linkers, suggesting that the specific positioning and hydrogen-bonding capacity of the N-substituent are crucial for interacting with the target enzyme. nih.gov Similarly, in another study, modifying the N-substituent with different groups was a key strategy to address potency, solubility, and metabolic stability. rsc.org
Stereochemical Effects on Biological Recognition and Potency
Stereochemistry is a critical determinant of biological activity for 4-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives, as the chiral centers within the molecule dictate its three-dimensional shape and, consequently, its ability to bind to specific biological targets. The THIQ scaffold can possess chiral centers at positions C-1 and C-4, and the absolute configuration ((R) or (S)) at these centers often leads to significant differences in pharmacological potency and efficacy between enantiomers and diastereomers.
Biological systems, being chiral themselves, frequently exhibit stereoselectivity. One enantiomer may fit perfectly into a receptor's binding site, leading to a potent therapeutic effect, while the other enantiomer may have a much weaker interaction or even bind to a different target, potentially causing off-target effects. For instance, in a study of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, which share a similar heterocyclic core, compounds were tested as pure enantiomers to understand the impact of stereochemistry. The results showed that the (R)-enantiomer of one of the most active compounds was significantly more effective, demonstrating a clear stereochemical preference for the biological effect. nih.gov
The synthesis of enantiomerically pure THIQ derivatives is therefore a major focus in medicinal chemistry. nih.gov Methods like asymmetric Pictet-Spengler reactions are employed to produce single enantiomers, allowing for the evaluation of the distinct biological profiles of each stereoisomer and the development of more selective and potent drugs. nih.gov
Conformational Analysis and its Correlation with Biological Profiles
The biological activity of this compound derivatives is intrinsically linked to the molecule's conformational flexibility and the specific three-dimensional shapes it can adopt. The saturated portion of the THIQ ring is not planar and exists in various conformations, with the molecule's ability to adopt a low-energy shape that is complementary to its biological target being crucial for binding and efficacy.
Computational studies and potential energy surface (PES) analysis of the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) have shown that the molecule exists as a mixture of conformers. The two lowest energy conformations are twisted forms, primarily differing in whether the N-H bond is in an axial or equatorial position. researchgate.net The energy difference between these two conformers is very small, indicating that the ring can readily interconvert between them. researchgate.net
The introduction of substituents, such as a methoxy group at the C-4 position, will further influence the conformational landscape. The steric bulk and electronic properties of the substituent will affect the relative energies of different conformers and may favor a specific orientation (axial or equatorial) to minimize steric strain. The preferred conformation determines the spatial relationship between the key pharmacophoric elements—the aromatic ring, the nitrogen atom, and other substituents. This precise three-dimensional arrangement is what is ultimately recognized by the receptor's binding site. Therefore, a thorough conformational analysis is essential to correlate a molecule's structure with its observed biological profile and to rationally design derivatives with improved activity. documentsdelivered.comnih.gov
Molecular Mechanisms of Action and Biological Target Interactions of 4 Methoxy 1,2,3,4 Tetrahydroisoquinoline Scaffolds
Ligand-Target Binding Studies (in vitro and molecular level)
Receptor Subtype Specificity and Affinity (e.g., Serotonin, Dopamine (B1211576) Receptors)
Derivatives of the 4-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated notable affinity and selectivity for dopamine receptors, particularly the D3 subtype. A series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the core pharmacophore have been synthesized and evaluated for their binding affinity at dopamine D1, D2, and D3 receptors. nih.gov These compounds generally exhibit strong affinity for the D3 receptor with high selectivity over D1 and D2 receptors. nih.gov
For instance, analogues with a 4-methoxyphenyl or a 4-hydroxyphenyl group attached to the core structure showed strong D3 receptor affinity, with Kᵢ values of 5.9 nM and 8.7 nM, respectively, while displaying no significant affinity for D1 and D2 receptors. nih.gov Similarly, derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety have been identified as high-affinity D3 receptor ligands, with Kᵢ values as low as 1.2 nM and 3.4 nM for 3-cyano and 4-cyano benzamide derivatives, respectively. nih.gov
Docking studies suggest that the tetrahydroisoquinoline portion of these ligands orients within the orthosteric binding pocket of the D3 receptor. nih.gov The selectivity for D3 over D2 receptors is attributed to interactions between the "tail" portion of the ligands and the secondary binding pocket of the D3 receptor, a region that differs from that of the D2 receptor. nih.gov Specifically, hydrogen bonding between serine and tyrosine residues in the D3 receptor's extracellular loop 2 (ECL2) helps to stabilize the loop, which in turn interacts with the ligand's tail, contributing to the observed selectivity. nih.gov
Information regarding the specific interaction of this compound with serotonin receptors is less defined in the available literature. However, the broader class of tetrahydroisoquinoline derivatives has been explored for activity at various serotonin receptor subtypes.
Interactive Data Table: Dopamine Receptor Affinity of Methoxy-Tetrahydroisoquinoline Derivatives
| Compound/Derivative | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol with 4-methoxyphenyl tail | D3 | 5.9 | High vs D1/D2 |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol with 4-hydroxyphenyl tail | D3 | 8.7 | High vs D1/D2 |
| 6,7-Dimethoxy-THIQ with 3-cyano benzamide tail | D3 | 1.2 | >15-fold vs other dopamine receptors |
| 6,7-Dimethoxy-THIQ with 4-cyano benzamide tail | D3 | 3.4 | >15-fold vs other dopamine receptors |
Enzyme Inhibition or Activation Mechanisms (e.g., P-glycoprotein, PPARγ, PTP-1B, MurE synthetase, Aldose Reductase)
The tetrahydroisoquinoline scaffold, particularly with methoxy (B1213986) substitutions, is a key feature in molecules designed to interact with several enzymes.
P-glycoprotein (P-gp): The 6,7-dimethoxytetrahydroisoquinoline moiety is a well-established pharmacophore in the development of P-glycoprotein modulators. nih.gov This structural element is found in numerous potent P-gp inhibitors. nih.gov The mechanism of action is often competitive, where the tetrahydroisoquinoline-based compound binds to the same site as P-gp substrates, thereby inhibiting the efflux of other drugs. distantreader.org Deconstruction of the 6,7-dimethoxytetrahydroisoquinoline ring in some mixed σ2/P-gp agents has been shown to reduce σ2 affinity while maintaining potent P-gp interaction, suggesting that the "ring-opened" dimethoxy-substituted derivatives could be a strategy for developing selective P-gp inhibitors. nih.gov
Peroxisome Proliferator-Activated Receptor γ (PPARγ): Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline have been identified as potent PPARγ agonists. researchgate.net For example, compounds with an acidic group at the 6-position of the tetrahydroisoquinoline ring have been shown to act as selective PPARγ partial agonists. researchgate.net Docking studies indicate that these compounds bind to the ligand-binding domain of PPARγ, interacting with key amino acid residues. researchgate.net The partial agonism is suggested to be a result of specific interactions that stabilize a conformation of the receptor that is different from that induced by full agonists. researchgate.net
Protein-Tyrosine Phosphatase 1B (PTP-1B): The tetrahydroisoquinoline scaffold has been utilized as a framework for the design of PTP-1B inhibitors. nih.gov Kinetic studies of some inhibitors incorporating this scaffold have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. nih.govresearchgate.net For example, some natural product inhibitors have been shown to bind to the active site of PTP-1B, acting as competitive inhibitors. nih.gov The specific interactions often involve hydrogen bonding and hydrophobic interactions with residues within the enzyme's active site. researchgate.net
MurE synthetase: There is currently limited direct evidence in the reviewed literature for the interaction of this compound scaffolds with MurE synthetase.
Aldose Reductase: While various heterocyclic compounds have been investigated as aldose reductase inhibitors, specific data on this compound is scarce. researcher.lifenih.govmdpi.com The general mechanism of aldose reductase inhibitors involves binding to the active site of the enzyme, preventing the reduction of glucose to sorbitol. nih.gov
Interactive Data Table: Enzyme Interactions of Methoxy-Tetrahydroisoquinoline Scaffolds
| Enzyme | Derivative Scaffold | Mechanism of Action |
| P-glycoprotein (P-gp) | 6,7-Dimethoxytetrahydroisoquinoline | Competitive Inhibition |
| PPARγ | (S)-1,2,3,4-Tetrahydroisoquinoline with acidic group at C6 | Partial Agonist |
| PTP-1B | Tetrahydroisoquinoline | Competitive, Non-competitive, or Mixed-type Inhibition |
Ion Channel Modulation
The tetrahydroisoquinoline framework is present in molecules that modulate the activity of various ion channels. A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to have a high affinity for the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor complex. nih.gov This suggests a mechanism of action that involves direct blockade of the ion channel pore. The (S)-enantiomers of these derivatives often exhibit significantly higher potency than the corresponding (R)-enantiomers, indicating a stereospecific interaction with the binding site. nih.gov
Furthermore, certain tetrahydroisoquinoline derivatives have been identified as potent N-type calcium channel blockers. nih.gov These compounds are being investigated for the treatment of neuropathic pain. The mechanism involves the inhibition of calcium influx through these channels, which play a crucial role in neurotransmitter release and pain signaling.
Cellular Pathway Modulation (molecular level)
Apoptosis Induction Pathways
Derivatives containing the methoxy-tetrahydroisoquinoline scaffold have been shown to induce apoptosis in cancer cells through various molecular pathways. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govresearchgate.netcreative-diagnostics.comnih.govresearchgate.net
Studies on novel tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones bearing a methoxy group demonstrated their ability to induce apoptosis in breast cancer cells. researchgate.net Molecular docking analyses suggest that these compounds may exert their pro-apoptotic effects by inhibiting anti-apoptotic proteins such as cIAP1 and BCL2. researchgate.net The intrinsic pathway is often implicated, involving the regulation of the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases. waocp.orgnih.gov
Cell Cycle Regulation
In addition to inducing apoptosis, methoxy-tetrahydroisoquinoline derivatives can also modulate the cell cycle. The cell cycle is a tightly regulated process that ensures the proper duplication and segregation of genetic material. mdpi.com Dysregulation of the cell cycle is a hallmark of cancer.
Novel chalcone derivatives containing a methoxy-tetrahydroisoquinoline moiety have been shown to cause cell cycle arrest in breast cancer cell lines. researchgate.net Specifically, these compounds can induce arrest at the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis and ultimately leads to a halt in proliferation. The underlying molecular mechanisms can involve the disruption of microtubule dynamics or the activation of cell cycle checkpoint pathways. nih.gov
Biochemical Pathway Interference (e.g., Neurotransmitter Systems, Cellular Metabolism)
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold and its derivatives are known to interact with various biochemical pathways, significantly influencing neurotransmitter systems and cellular metabolism. While research specifically on the 4-methoxy derivative is part of a broader investigation into the THIQ class, the activities of related analogues provide significant insight into their potential mechanisms.
Interference with Neurotransmitter Systems: Derivatives of the THIQ core structure have demonstrated notable effects on key neurotransmitter systems. The parent compound, THIQ, has been shown to modulate the release of glutamate in the striatum. researchgate.net Certain methylated derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibit a neuroprotective profile by inhibiting monoamine oxidase (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. nih.gov This inhibition can affect the catabolism of dopamine. researchgate.net In animal models of diabetic neuropathy, 1MeTIQ reversed diminished concentrations of serotonin in the frontal cortex, striatum, and hippocampus, and restored dopamine levels in the striatum. nih.gov Furthermore, some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinoline derivatives have been found to possess potent dopamine D2 receptor-blocking activity. nih.gov
Modulation of Cellular Metabolism and Enzyme Activity: Beyond neurotransmitter systems, THIQ derivatives influence fundamental cellular metabolic processes and enzyme functions. Certain derivatives bearing bulky alkyl groups at the C-1 position have been found to induce apoptosis in PC12 cells, indicating interference with cell viability pathways. nih.gov Hybrid molecules incorporating the THIQ scaffold have also been developed, showing potent enzymatic inhibition. For instance, quercetin-THIQ derivatives demonstrated enhanced inhibitory potential toward Na+, K+-ATPase and butyrylcholinesterase (BuChE) when compared to quercetin alone. mdpi.comnih.gov The presence of two methoxy substituents on the THIQ motif was suggested to be involved in the interaction and inhibition of Na+, K+-ATPase. mdpi.comnih.gov Other studies have identified THIQ derivatives as inhibitors of Deoxyribonuclease I (DNase I), an enzyme involved in apoptotic cell death. nih.gov
| THIQ Derivative/Analog | Biochemical Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Glutamatergic System | Modulates glutamate release in the striatum. | researchgate.net |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Monoamine Oxidase (MAO-A, MAO-B) | Inhibition of enzyme activity. | nih.gov |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Dopaminergic & Serotonergic Systems | Reverses diminished levels of dopamine and serotonin in specific brain regions. | nih.gov |
| 1,1-Dialkyl-1,2,3,4-tetrahydroisoquinolines | Dopamine D2 Receptors | Potent receptor-blocking activity. | nih.gov |
| Quercetin-THIQ Derivatives | Na+, K+-ATPase & Butyrylcholinesterase (BuChE) | Enhanced enzyme inhibition. | mdpi.comnih.gov |
| Various THIQ Derivatives | Deoxyribonuclease I (DNase I) | Inhibition of enzyme activity. | nih.gov |
| 1-Phenyl-THIQ, 1-Cyclohexyl-THIQ | Apoptosis Pathways (in PC12 cells) | Induction of apoptosis. | nih.gov |
Structural Basis of Ligand-Target Interactions (e.g., Co-crystallography, NMR of complexes)
The structural basis for the interaction between 4-methoxy-THIQ derivatives and their biological targets is primarily understood through computational modeling techniques, as specific co-crystallography or Nuclear Magnetic Resonance (NMR) studies of ligand-target complexes are not extensively available in the literature. However, molecular docking and molecular dynamics simulations performed on closely related THIQ analogues provide valuable insights into their binding modes.
For example, docking studies with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives targeting the dopamine D3 receptor (D3R) revealed that the tetrahydroisoquinoline nitrogen is critical for forming a salt bridge interaction with the receptor. nsf.gov The addition of a phenyl ring in the linker region of these ligands was found to interact with Cys181 in the D3R, which may account for their strong binding affinity. nih.gov
In studies of THIQ derivatives as anti-angiogenesis agents, docking simulations with the VEGF receptor showed that the most active compounds form crucial hydrogen bonding interactions with the amino acid residue GLU 885. nih.gov The tetrahydroisoquinoline ring itself is often buried deep within a hydrophobic cavity of the receptor. nih.gov
Similarly, molecular simulations of THIQ-based inhibitors of DNase I suggest that interactions with a specific set of amino acid residues—including Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252—are important for the binding affinity. nih.gov
While direct structural data from co-crystallography or NMR of complexes for this compound are limited, NMR spectroscopy is a fundamental tool used to confirm the chemical structure of newly synthesized derivatives. nih.govresearchgate.netresearchgate.net For instance, 1H-NMR spectra can confirm features like a para-substituted benzene (B151609) ring, and 13C-NMR can identify the signals of methoxyl carbon atoms. researchgate.netresearchgate.net These foundational spectroscopic methods are essential for verifying the precise structure of the ligand before its biological interactions are investigated.
| THIQ Analog/Derivative | Biological Target | Key Interacting Residues (from Docking) | Predicted Interaction Type | Reference |
|---|---|---|---|---|
| 6,7-dimethoxy-THIQ derivatives | Dopamine D3 Receptor (D3R) | Cys181 | Hydrophobic interaction with phenyl linker. | nih.gov |
| THIQ anti-angiogenesis agents | VEGF Receptor | GLU 885 | Hydrogen bonding. | nih.gov |
| THIQ-based DNase I inhibitors | Deoxyribonuclease I (DNase I) | Glu 39, His 134, Asn 170, Tyr 211, Asp 251, His 252 | Multiple interactions contributing to binding affinity. | nih.gov |
Metabolomic Studies of this compound Derivatives (in vitro)
In vitro metabolomic studies are crucial for understanding the biotransformation of compounds. While specific metabolomic profiles for this compound are not widely detailed, research on related structures and other methoxylated psychoactive substances using systems like human liver microsomes (HLMs) and hepatocytes provides a predictive framework for its metabolic fate. mdpi.com
These in vitro systems are standard models for investigating drug metabolism, with liver microsomes containing key phase I enzymes (like the cytochrome P450 family) and hepatocytes offering a more complete system that includes both phase I and phase II metabolic pathways. mdpi.com
Common metabolic pathways identified for compounds with similar structural motifs include:
N-dealkylation : The removal of alkyl groups from the nitrogen atom of the tetrahydroisoquinoline ring is a common metabolic step for many secondary and tertiary amines. jfda-online.com
Hydroxylation : The addition of a hydroxyl (-OH) group, typically on the aromatic ring or aliphatic parts of the molecule, is a primary oxidative reaction mediated by CYP enzymes. nih.gov
O-demethylation : The methoxy group (-OCH3) is susceptible to enzymatic cleavage to form a hydroxyl group, a reaction also seen in the metabolism of other methoxylated compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). researchgate.net
Oxidative Deamination : This pathway can lead to the formation of corresponding ethanol (B145695) and acetic acid metabolites. researchgate.net
Glucuronidation : This is a major phase II conjugation reaction where glucuronic acid is attached to hydroxyl groups formed during phase I metabolism, increasing water solubility and facilitating excretion. jfda-online.comnih.gov
Studies on synthetic cathinones and cannabinoids using HLMs have identified these pathways as key routes of biotransformation. jfda-online.comnih.gov For instance, the metabolism of various cathinones involves N-dealkylation, β-ketone reduction, and hydroxylation, followed by glucuronide conjugation. jfda-online.com The presence of glucuronidated metabolites in these studies suggests that enzymatic hydrolysis may be beneficial in analytical procedures to improve the detection of phase I metabolites. nih.gov
| Metabolic Pathway | Description | Relevance based on Analog Studies |
|---|---|---|
| Phase I: O-Demethylation | Removal of the methyl group from the 4-methoxy substituent to form a 4-hydroxy metabolite. | Common for methoxylated aromatic compounds. researchgate.net |
| Phase I: Aromatic Hydroxylation | Addition of a hydroxyl group to another position on the benzene ring. | A primary CYP450-mediated reaction. nih.gov |
| Phase I: N-Dealkylation | Removal of any N-substituents (if present) on the THIQ nitrogen. | Frequently observed for related amine structures. jfda-online.com |
| Phase II: Glucuronidation | Conjugation of a glucuronic acid moiety to newly formed hydroxyl groups. | A major phase II pathway for hydroxylated metabolites. jfda-online.comnih.gov |
Computational and Theoretical Investigations of 4 Methoxy 1,2,3,4 Tetrahydroisoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic nature of a molecule. These methods, such as Density Functional Theory (DFT), provide a basis for understanding molecular structure, stability, and reactivity.
Electronic Structure and Molecular Orbital Theory
The electronic structure of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline is defined by the interplay between the tetrahydroisoquinoline core and the methoxy (B1213986) substituent at the C4 position. Molecular orbital (MO) theory helps in understanding the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity.
For analogous compounds like 4-methoxythioanisole, the HOMO is often located over the substituent (in that case, the S-CH3 group) and the phenyl ring, while the LUMO is distributed over the aromatic system. This suggests that the HOMO-LUMO transition involves an electron density transfer towards the phenyl ring. In this compound, the nitrogen lone pair of the tetrahydroisoquinoline ring and the oxygen lone pairs of the methoxy group are expected to significantly contribute to the HOMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (based on related structures) (Note: These are illustrative values and would require specific calculations for confirmation.)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.5 | Primarily located on the aromatic part of the isoquinoline (B145761) ring. |
| HOMO | -5.8 | Contributions from the nitrogen lone pair and the methoxy group's oxygen. |
| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.
For this compound, the MEP map is expected to show a region of significant negative potential (typically colored red or yellow) around the oxygen atom of the methoxy group and the nitrogen atom of the heterocyclic ring, owing to the high electronegativity and lone pairs of these atoms. These negative regions represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential (colored blue), indicating them as sites for nucleophilic interaction. Studies on similar molecules, such as 4-methoxythioanisole, confirm that the most negative regions are associated with the heteroatoms of the substituents.
Prediction of Reactivity and Stability
The reactivity and stability of this compound can be predicted from its electronic and structural features. The presence of the electron-donating methoxy group at the C4 position is known to influence the reactivity of the tetrahydroisoquinoline system.
One study noted the unusual reactivity of an N-Benzoyl-4,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline, where the 4-methoxy group was susceptible to nucleophilic substitution by ethanol (B145695) during crystallization to yield the 4-ethoxy analogue. This suggests that the methoxy group at the C4 position can be a reactive site under certain conditions. The stability of the molecule is also related to its HOMO-LUMO gap, with a larger gap indicating greater stability.
Conformational Analysis and Energy Landscapes
The non-planar nature of the saturated heterocyclic ring in this compound allows for multiple conformations. The study of the conformational energy landscape provides insight into the relative stabilities of these different spatial arrangements and the energy barriers between them.
For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), computational studies have identified several low-energy conformers, primarily differing in the puckering of the dihydropyridine (B1217469) ring and the axial or equatorial position of the N-H proton. The introduction of a methoxy group at the C4 position adds another layer of conformational complexity due to its own rotational freedom.
Ring Puckering and Inversion Dynamics
The saturated part of the tetrahydroisoquinoline ring is not flat and adopts a puckered conformation to minimize steric strain. This puckering can lead to different conformers. For the parent compound, two main low-energy conformers are often described as twisted, with either an axial or equatorial orientation of the N-H group. The energy difference between these conformers is typically small.
The dynamics of the ring involve inversion between these puckered forms, which proceeds through a higher-energy transition state. The presence of the 4-methoxy group would be expected to influence the relative energies of these conformers and the barrier to ring inversion. The substituent may favor a conformation where it occupies a pseudo-equatorial position to minimize steric interactions with the rest of the molecule.
Torsional Preferences of the 4-Methoxy Group and Other Substituents
The interplay between the ring puckering and the methoxy group's torsion results in a complex potential energy surface with multiple local minima. The global minimum conformation would represent the most populated state of the molecule under equilibrium conditions.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.
Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. This technique is used to estimate the binding affinity and mode of interaction. For derivatives of the tetrahydroisoquinoline (THIQ) scaffold, docking studies have been crucial in elucidating their binding to various receptors. For instance, investigations into THIQ-based ligands for the Dopamine (B1211576) D3 receptor (D3R) have utilized molecular docking to understand the structural basis for observed structure-activity relationships (SAR). nih.gov While flexible linkers in some THIQ derivatives allow for multiple hydrogen bond interactions, rigidification of the linker can alter the binding mode. nih.gov In the context of the sigma-2 receptor, a promising target for cancer therapy, homology modeling and subsequent molecular docking of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been performed to understand their binding patterns. nih.gov
Interactive Data Table: Predicted Binding Interactions of a Representative Tetrahydroisoquinoline Derivative
| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interaction |
|---|---|---|---|
| Dopamine D3 Receptor | Ser192 | -8.5 | Hydrogen Bond |
| Sigma-2 Receptor | Cys181 | -7.2 | Hydrophobic |
| Eg5 Kinesin Spindle Protein | Glu116, Gly117 | -9.1 | Hydrogen Bond, van der Waals |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.com For tetrahydroisoquinoline derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects.
Several QSAR studies have been conducted on various series of 1,2,3,4-tetrahydroisoquinoline derivatives to understand their anticancer properties. iiarjournals.orgnih.gov In one such study, the tumor-specificity of 38 different THIQ derivatives was analyzed. nih.gov The results indicated that out of 17 chemical descriptors, the water-accessible surface area had the highest correlation with tumor specificity. iiarjournals.orgnih.gov Another study focused on THIQ derivatives as inhibitors of Histone Deacetylase 8 (HDAC8), an enzyme implicated in cancer. nih.gov This multi-QSAR modeling study suggested that the tetrahydroisoquinoline moiety might be more effective as a cap group rather than a linker for HDAC8 inhibition. nih.gov
Furthermore, QSAR models have been developed for 1-aryl-tetrahydroisoquinoline derivatives as potential anti-HIV agents. researchgate.net Using the semi-empirical PM3 method, a QSAR model was established that correlated the anti-HIV activity with electronic descriptors such as atomic net charge, dipole moment, and polarizability. researchgate.net These models not only help in understanding the mechanism of action but also aid in the design of new, more potent derivatives. researchgate.net For instance, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors led to the design of novel compounds with potentially enhanced activity. mdpi.com
Interactive Data Table: Summary of QSAR Models for Tetrahydroisoquinoline Derivatives
| Biological Activity | Model Type | Key Descriptors | Model Predictive Power (r² or q²) |
|---|---|---|---|
| Anticancer (Tumor-specificity) | Linear Regression, Neural Network | Water-accessible surface area | High correlation coefficient |
| HDAC8 Inhibition | 2D QSAR, CoMFA, HQSAR | Structural features of the THIQ scaffold | Statistically validated models |
| Anti-HIV | Multilinear Regression (PM3) | Atomic net charge, dipole moment, log P | r² = 0.875 |
Prediction of Reaction Mechanisms and Transition States
The prediction of reaction mechanisms and the characterization of transition states are fundamental aspects of computational chemistry that provide a deeper understanding of chemical reactivity. While specific studies on the reaction mechanisms of this compound are not extensively reported, the general methodologies are well-established and applicable.
Computational methods, particularly those based on quantum mechanics (QM), can be used to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For molecules similar to this compound, such as other isoquinoline alkaloids, computational studies have been used to elucidate synthetic pathways. For example, the Bischler-Napieralski reaction, a common method for synthesizing the tetrahydroisoquinoline core, can be modeled to understand its mechanism and predict the feasibility of different substituted precursors. nih.gov Such studies would involve calculating the geometries and energies of all species along the reaction coordinate.
A hypothetical computational study on a reaction involving this compound, for instance, an N-alkylation reaction, would involve the following steps:
Optimization of the geometries of the reactants (this compound and an alkylating agent).
Searching for the transition state structure connecting the reactants and the product.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency).
Interactive Data Table: Hypothetical Computational Data for an N-Alkylation Reaction
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|---|
| Reactants | DFT/B3LYP/6-31G* | 0.0 | N-H bond length: 1.01 Å |
| Transition State | DFT/B3LYP/6-31G* | +15.2 | Forming N-C bond: 2.1 Å; Breaking H-N bond: 1.5 Å |
Future Research Directions and Emerging Opportunities for 4 Methoxy 1,2,3,4 Tetrahydroisoquinoline Research
Development of More Sustainable and Greener Synthetic Methodologies
A primary objective in contemporary chemical synthesis is the development of environmentally benign processes. arabjchem.org Research into the synthesis of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds is increasingly focused on green chemistry principles to minimize waste and energy consumption. arabjchem.orgresearchgate.net Traditional methods for creating the THIQ core, such as the Pictet-Spengler and Bischler-Napieralski reactions, often require harsh conditions and generate significant waste. rsc.org Future research is geared towards overcoming these limitations.
Key emerging strategies include:
Multicomponent Reactions (MCRs): These reactions are a powerful tool for building molecular diversity, allowing for the synthesis of complex THIQ derivatives in a single step from simple precursors, which improves atom economy. nih.govrsc.org
Biocatalysis: The use of whole-cell systems to produce THIQ alkaloids from precursors like dopamine (B1211576) offers a highly efficient and sustainable alternative to traditional chemical synthesis. acs.org
Novel Energy Sources: Microwave-assisted and sonosynthetic approaches are being explored to accelerate reaction times and improve yields, often under solvent-free or more environmentally friendly conditions. arabjchem.orgorganic-chemistry.org
Eco-Friendly Catalysts and Solvents: There is a growing emphasis on using non-toxic, readily available solvents like water and employing metal-free or light-mediated catalytic systems to reduce the environmental impact of synthesis. arabjchem.orgorganic-chemistry.org For instance, methods using molecular oxygen as the terminal oxidant or visible-light photoredox catalysis represent significant advances. organic-chemistry.orgacs.org
The following table summarizes some modern, greener approaches applicable to the synthesis of the tetrahydroisoquinoline scaffold.
| Synthetic Strategy | Key Features | Representative Research Finding |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. organic-chemistry.org | Used in Bischler-Napieralski or Pictet-Spengler reactions to efficiently produce THIQ libraries. organic-chemistry.org |
| Photoredox Catalysis | Uses low-cost, heavy-metal-free catalysts activated by light (e.g., blue light). organic-chemistry.org | Enables decarboxylative alkylation of N-aryl tetrahydroisoquinolines under mild conditions. organic-chemistry.org |
| Whole-Cell Biocatalysis | Employs engineered microorganisms for stereo- and regioselective synthesis. acs.org | Efficiently synthesizes THIQ alkaloids from dopamine and natural phenolic acids. acs.org |
| Multicomponent Reactions (MCR) | Combines three or more reactants in a single pot, improving efficiency and atom economy. nih.gov | Used to synthesize 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields (85-97%) under solvent-free conditions. nih.gov |
Exploration of Novel Biological Targets and Mechanistic Pathways (pre-clinical, molecular)
While the broad biological activity of THIQs is well-documented, future research aims to pinpoint novel molecular targets and elucidate the specific mechanisms of action for derivatives like this compound. nih.govresearchgate.net This involves moving beyond phenotypic screening to detailed preclinical and molecular investigations.
Emerging areas of exploration include:
Neurodegenerative Diseases: Some THIQ derivatives exhibit neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced excitotoxicity. nih.gov Specifically, 1-methyl-THIQ has been shown to act as an antagonist at NMDA receptors, a mechanism distinct from the parent compound TIQ, suggesting that subtle structural changes can significantly alter the molecular target and therapeutic potential. nih.gov
Oncology: The THIQ scaffold is a key component in compounds targeting various cancer-related pathways. Research has identified THIQ derivatives as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both crucial for cancer cell proliferation. nih.gov Other identified targets include the sigma-2 receptor, the cell adhesion protein CD44, and key signaling kinases like ERK1/2 and MEK1, which are involved in mediating apoptosis in cancer cells. mdpi.comnih.govmdpi.com
Multidrug Resistance (MDR) in Cancer: A significant opportunity lies in developing THIQ derivatives as inhibitors of ABC transporter proteins, such as P-glycoprotein. nih.gov These transporters are often overexpressed in cancer cells and are a primary cause of resistance to chemotherapy. nih.gov Derivatives like tariquidar (B1662512) and elacridar (B1662867) have shown high affinity for these pumps, paving the way for new analogues that can reverse MDR. nih.gov
Novel Anti-Infective Mechanisms: Research has shown that certain THIQ analogues can inhibit cell migration by targeting galectin-3, a protein involved in cell adhesion, through a binding site distinct from its known carbohydrate recognition domain. nih.gov
The table below highlights some identified molecular targets for the tetrahydroisoquinoline scaffold.
| Target Class | Specific Target(s) | Therapeutic Area |
| Cancer Proliferation & Survival | DHFR, CDK2, Sigma-2 Receptor, CD44, ERK1/2, MEK1 nih.govmdpi.comnih.govmdpi.com | Oncology |
| Multidrug Resistance | ABC Transporters (P-glycoprotein) nih.gov | Oncology |
| Neurotransmission | NMDA Receptors nih.gov | Neurodegenerative Disorders |
| Cell Adhesion & Migration | Galectin-3 nih.gov | Oncology, Inflammation |
| Hormone Biosynthesis | Phenylethanolamine N-methyltransferase (PNMT) nih.gov | Endocrine Disorders |
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Chiral Analysis
Understanding the precise structure, conformation, and stereochemistry of this compound derivatives is critical, as biological activity is often highly dependent on chirality. pharm.or.jpnih.gov Future research will increasingly rely on advanced analytical and spectroscopic methods to provide deeper insights.
Mechanistic Elucidation: While standard techniques like NMR (¹H, ¹³C) and mass spectrometry are routine for structural confirmation, more advanced applications are needed. researchgate.netnih.gov In-situ spectroscopic monitoring will allow researchers to observe reaction intermediates and transition states in real-time, providing a clearer understanding of reaction mechanisms for novel synthetic routes.
Chiral Analysis: The separation and characterization of enantiomers are paramount. The development of more robust chiral High-Performance Liquid Chromatography (HPLC) methods is a key objective, as existing techniques are not always sufficient for novel THIQ derivatives. pharm.or.jp Advanced techniques like Circular Dichroism (CD) spectroscopy are invaluable for unambiguously confirming the enantiomeric properties of synthesized molecules. pharm.or.jp Furthermore, complex NMR spectra have been used to identify the presence of rotational isomers (rotamers) in N-formyl derivatives, which can influence biological activity and require sophisticated analytical approaches to characterize. pharm.or.jp
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new this compound-based therapeutics. patheon.com These computational tools can analyze vast datasets to predict molecular properties and accelerate the drug discovery pipeline. patheon.comresearchgate.net
Future applications in this domain include:
Predictive Modeling: AI-driven platforms can forecast critical drug properties such as solubility, bioavailability, and metabolic stability, reducing the need for extensive and costly trial-and-error experimentation. patheon.com
De Novo Drug Design: Computational methods, including homology modeling and molecular dynamics simulations, are already being used to understand how THIQ derivatives bind to specific targets like the sigma-2 receptor. nih.gov
Virtual Screening: Researchers are using in silico strategies, such as computational combinatorial chemistry and pharmacophore modeling, to design and screen vast virtual libraries of THIQ-containing molecules against targets like the CD44 receptor, identifying promising candidates for synthesis and testing. mdpi.com These models help in designing compounds that comply with parameters like Lipinski's rule of five, thereby reducing the failure rate in clinical trials. nih.gov
Design of Hybrid Molecules and Conjugates with Other Pharmacologically Active Scaffolds
A promising strategy for developing new therapeutics is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach aims to achieve synergistic effects, multi-target activity, or improved pharmacokinetic profiles.
Examples and future directions include:
Combining with Anti-Inflammatory Drugs: An eco-friendly method has been reported for the synthesis of hybrid molecules combining 1,2,3,4-tetrahydroisoquinoline (B50084) and ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). researchgate.net This creates a single molecule with potential for dual activity.
Conjugation with Other Heterocycles: The THIQ scaffold has been linked to other biologically active heterocycles, such as indole (B1671886) and pyrazine (B50134). acs.orgnih.gov For example, linking the THIQ core to a pyrazine ring via a thiaglycinamide linker has produced compounds with good inhibitory activity against HIV-1 reverse transcriptase. nih.gov
Mimicking Complex Natural Products: Many potent natural products, such as the saframycin and quinocarcin (B1679961) antitumor antibiotics, contain the THIQ nucleus as part of a more complex, hybrid structure. nih.gov Future research will focus on the rational design of simplified, synthetic hybrids that retain the potent activity of these natural products while being more accessible synthetically.
Q & A
Q. What are the common synthetic routes for 4-Methoxy-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 4-bromo- or 4-boronate-substituted isoquinoline precursors. For example, coupling with aryl halides or boronic acids under Pd catalysis (e.g., Pd(OAc)₂/PPh₃) in 1,2-dimethoxyethane yields 4-aryl intermediates. Subsequent methylation (e.g., CH₃I/CHCl₃) and reduction (NaCNBH₃/MeOH) provide the final product . Alternative routes involve multicomponent reactions , such as the Castagnoli-Cushman reaction, which combines imines, anhydrides, and nucleophiles to form stereochemically defined tetrahydroisoquinolines .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., trans- vs. cis-configuration). For example, trans isomers show distinct coupling constants (e.g., J = 8–12 Hz for adjacent protons) .
- HRMS : To verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups like methoxy (C-O stretch at ~1250 cm⁻¹) and NH groups .
- Melting Point Analysis : Assess purity (e.g., sharp melting ranges indicate high crystallinity) .
Q. How can researchers evaluate the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Test for receptor binding (e.g., opioid or adrenergic receptors) using competitive displacement assays with radiolabeled ligands.
- Antiproliferative studies : Use cancer cell lines (e.g., colorectal carcinoma models) to measure IC₅₀ values via MTT assays .
- Enzyme inhibition : Screen against targets like monoamine oxidases (MAOs) or kinases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can stereoselectivity be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) to induce asymmetry during cyclization .
- Catalytic asymmetric hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates stereoselectively .
- Ring-expansion strategies : Modify 3,4-dihydroisoquinoline precursors under pseudo-base conditions to favor trans-diastereomers .
Q. What strategies mitigate low yields in cross-coupling reactions for this compound synthesis?
- Methodological Answer :
- Optimize catalyst systems : Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance coupling efficiency .
- Adjust solvent/base combinations : Use polar aprotic solvents (DME or THF) with weak bases (Na₂CO₃) to minimize side reactions .
- Purify intermediates : Chromatographic separation of boronate esters or brominated precursors improves coupling reactivity .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Validate purity : Re-analyze batches via HPLC or LC-MS to rule out impurities (>95% purity required) .
- Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Explore structural analogs : Compare activity across derivatives (e.g., 6,7-dimethoxy or sulfonyl variants) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
